Z-Asp-CH2-DCB

説明

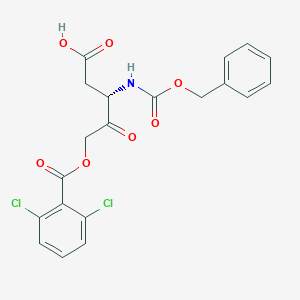

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJMFCOMZYPWCO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Asp-CH2-DCB: A Potent, Broad-Spectrum Caspase Inhibitor for Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-CH2-DCB, also known as benzyloxycarbonyl-Asp-CH2OC(O)-2,6-dichlorobenzene, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] This compound has established itself as a critical tool in the study of apoptosis, or programmed cell death, by effectively blocking the activity of caspases, the key proteases that execute this process. Its broad-spectrum inhibitory activity allows for the comprehensive inhibition of multiple caspase-driven apoptotic pathways, making it an invaluable reagent for dissecting the roles of caspases in various physiological and pathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its application in apoptosis research.

Physicochemical Properties and Storage

To ensure the stability and efficacy of this compound, it is essential to adhere to proper storage and handling guidelines.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇Cl₂NO₇ | |

| Molecular Weight | 454.3 g/mol | |

| Purity | >98% | |

| Appearance | Lyophilized solid | |

| Solubility | Soluble in DMSO to 10 mM | |

| Storage | Store at -20°C under desiccating conditions. The product is stable for up to 12 months. |

Mechanism of Action: Irreversible Caspase Inhibition

This compound belongs to the class of halomethyl ketone-based caspase inhibitors. Its mechanism of action involves the irreversible covalent modification of the catalytic cysteine residue within the active site of caspases. The aspartic acid residue in the inhibitor's structure mimics the natural substrate of caspases, allowing it to bind to the enzyme's active site. The electrophilic chloromethyl ketone moiety then reacts with the nucleophilic thiol group of the active site cysteine, forming a stable thioether bond. This covalent modification permanently inactivates the caspase, thereby blocking its proteolytic activity and halting the apoptotic cascade.

Quantitative Data: Inhibitory Profile

This compound demonstrates inhibitory activity against a range of caspases, confirming its broad-spectrum nature. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Caspase Target | IC50 Value (µM) | Reference |

| Caspase-3 | 1.1 | |

| Caspase-6 | 4.1 |

Signaling Pathways

Caspases are central to two primary apoptotic signaling pathways: the extrinsic and intrinsic pathways. This compound, as a broad-spectrum inhibitor, can block the progression of apoptosis initiated by either pathway by targeting the downstream executioner caspases.

Experimental Protocols

In Vitro Inhibition of Apoptosis in U937 Cells

This protocol describes the use of this compound to inhibit apoptosis in the human myeloid leukemia cell line U937.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Apoptosis-inducing agent (e.g., etoposide, staurosporine)

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-treatment with this compound: Seed U937 cells at a density of 2 x 10⁶ cells/mL in a 35 mm dish. Pre-incubate the cells with 100 µM this compound for 1 hour at 37°C.[2]

-

Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined concentration to the cell culture and incubate for the desired time (e.g., 3-6 hours).

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).

In Vivo Inhibition of Emphysema Development in a Rat Model

This protocol outlines the use of this compound to prevent SU5416-induced emphysema in rats.[3][4]

Animal Model:

-

Male Sprague-Dawley rats.

Materials:

-

SU5416 (VEGF receptor blocker)

-

This compound

-

Vehicle for SU5416 and this compound

-

Intraperitoneal (i.p.) injection supplies

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Treatment Groups:

-

Control group: Vehicle administration.

-

SU5416 group: Administer SU5416.

-

SU5416 + this compound group: Administer both SU5416 and this compound.

-

-

Drug Administration: Administer this compound at a dose of 1 mg via intraperitoneal (i.p.) injection daily for 3 weeks.[1] Administer SU5416 according to the established protocol for inducing emphysema.

-

Endpoint Analysis: After the treatment period, sacrifice the animals and perform histological analysis of the lungs to assess the mean linear intercept, a measure of airspace enlargement and emphysema. Caspase-3 activity in lung tissue can also be measured.

Caspase-3 Fluorometric Activity Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates and assessing the inhibitory effect of this compound.

Materials:

-

Cell lysate from apoptotic and control cells

-

This compound

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from cells treated with an apoptosis inducer in the presence or absence of this compound.

-

Assay Setup:

-

In a 96-well black microplate, add cell lysate to each well.

-

Include a blank (assay buffer only) and a positive control (recombinant active caspase-3).

-

To assess inhibition, pre-incubate the lysate with varying concentrations of this compound.

-

-

Reaction Initiation: Add the caspase-3 fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360-400 nm and emission at ~460-505 nm (wavelengths may vary depending on the specific fluorogenic substrate used).[5][6]

Western Blot Analysis of PARP Cleavage

This protocol describes the detection of PARP cleavage, a hallmark of caspase-3 activation, and its inhibition by this compound.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody against PARP (which detects both the full-length and cleaved forms) or a specific anti-cleaved PARP antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length PARP band (116 kDa) and an increase in the cleaved PARP band (89 kDa) indicate caspase-3 activation. Inhibition of this cleavage by this compound will be evident by the preservation of the full-length PARP band.[7][8]

Conclusion

This compound is a powerful and versatile tool for the study of apoptosis. Its broad-spectrum, irreversible inhibition of caspases allows for the effective blockade of programmed cell death in a variety of experimental systems. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in research aimed at elucidating the complex mechanisms of apoptosis and its role in health and disease. As with any potent inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of Apoptotic Cell Death in Human Leukemia U937 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Z-Asp-CH2-DCB in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process executed by a family of cysteine proteases known as caspases. The study of apoptosis relies heavily on specific molecular tools to dissect its intricate signaling pathways. Z-Asp-CH2-DCB (Carbobenzyloxy-L-Asp-α-[2,6-dichlorobenzoyl)oxy]methane) has emerged as a critical agent in this field. It is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1] By targeting the catalytic site of these key enzymes, this compound effectively blocks the apoptotic cascade, making it an invaluable tool for distinguishing caspase-dependent cell death from other forms of cellular demise and for elucidating the functional roles of caspases in various physiological and pathological contexts.[2][3] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory properties, experimental applications, and its role in mapping the complex landscape of apoptosis.

Core Concepts: Mechanism of Action

This compound is a pan-caspase inhibitor, meaning it acts broadly across the caspase family.[4] Caspases are synthesized as inactive zymogens (procaspases) and become activated through proteolytic cleavage during apoptosis. They possess a critical cysteine residue in their active site and cleave their substrates specifically after an aspartic acid (Asp) residue.[5]

The inhibitory action of this compound is twofold:

-

Specificity: The aspartic acid residue in its structure mimics the natural substrate recognition site, directing the inhibitor to the active site of caspases.

-

Irreversible Inhibition: The dichlorobenzoyloxymethylketone (DCB) moiety is a reactive group. Once the inhibitor is bound to the caspase's active site, this group forms a stable, covalent bond with the catalytic cysteine residue, leading to irreversible inactivation of the enzyme.[1]

This irreversible binding effectively halts the proteolytic cascade that dismantles the cell during apoptosis.

Quantitative Inhibitory Profile

The efficacy of this compound is demonstrated by its ability to inhibit key executioner caspases at micromolar concentrations. This quantitative data is crucial for designing experiments and interpreting results.

| Parameter | Target Caspase | Value (μM) | Description |

| IC₅₀ | Caspase-3 | 1.1 | The concentration required to inhibit 50% of caspase-3 activity. |

| IC₅₀ | Caspase-6 | 4.1 | The concentration required to inhibit 50% of caspase-6 activity. |

| Effective Dose | T-Cell Proliferation | 1 - 100[2] | The dose-dependent concentration range that inhibits T-cell proliferation and cytokine production.[2] |

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting the primary apoptotic signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which is the critical step blocked by the inhibitor.

Apoptosis Signaling Pathways

The following diagram illustrates the major apoptotic pathways and highlights the central point of inhibition by this compound. Initiator caspases (like Caspase-8 and -9) are activated by specific upstream signals and, in turn, activate the executioner caspases.[6][7] this compound blocks this terminal, execution phase.

Experimental Workflow for Apoptosis Inhibition

A typical experiment to validate the role of caspase-dependent apoptosis involves inducing cell death and observing whether this compound can prevent it. This workflow allows researchers to confirm that a specific stimulus triggers apoptosis via the caspase cascade.

Experimental Protocols

The following are generalized protocols for the use of this compound in a cell culture setting. Researchers should optimize concentrations and incubation times for their specific cell line and apoptosis inducer.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[8] To prepare a 10 mM stock solution, dissolve 4.54 mg of this compound (MW: 454.3 g/mol ) in 1 mL of high-quality, sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C for up to 3-12 months.[8]

-

Working Solution: On the day of the experiment, dilute the stock solution in sterile cell culture medium to the desired final concentration (e.g., 10-100 μM). Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

Protocol for Inhibition of Apoptosis in Cell Culture

This protocol provides a framework for assessing the ability of this compound to block apoptosis induced by a chemical agent.

-

Cell Plating: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Pre-treatment:

-

Prepare two sets of cultures: one for the inhibitor treatment and one for the vehicle control.

-

Aspirate the old medium and add fresh medium containing the desired concentration of this compound (e.g., 50 μM).

-

To the control wells, add medium containing an equivalent volume of DMSO (vehicle).

-

Incubate the cells for 1-2 hours to allow for cell permeability and inhibitor uptake.

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent (e.g., staurosporine, etoposide) to both the inhibitor-treated and vehicle-treated wells. Include a negative control group of untreated cells.

-

-

Incubation: Incubate the cells for a period determined by the known kinetics of the apoptosis inducer (typically 4-24 hours).

-

Analysis: Harvest the cells and assess apoptosis using standard methods:

-

Morphology: Observe cells under a microscope for classic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[10][11]

-

DNA Fragmentation: Perform a TUNEL assay or gel electrophoresis to detect the characteristic DNA laddering pattern, which is inhibited by this compound.[3][12]

-

Caspase Activity: Use a fluorometric or colorimetric assay with a specific caspase substrate (e.g., DEVD for Caspase-3) to confirm that caspase activity is inhibited in the this compound treated group.

-

Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI) to quantify the percentage of apoptotic and necrotic cells. Effective inhibition will result in a significant reduction in the Annexin V positive population.

-

Conclusion and Future Directions

This compound is an essential and powerful tool in apoptosis research. Its character as an irreversible, broad-spectrum caspase inhibitor allows for the definitive identification of caspase-dependent cell death pathways.[1][9] By blocking the execution phase of apoptosis, it enables researchers to investigate upstream signaling events and to differentiate apoptosis from other cell death modalities like necrosis or autophagy. Future applications may involve its use in more complex systems, such as 3D organoids and in vivo models, to further dissect the role of caspases in development, tissue homeostasis, and diseases ranging from neurodegeneration to cancer.[1][3] The precise and reliable action of this compound ensures its continued prominence in the toolkit of cell biologists and drug development professionals.

References

- 1. This compound | Caspase Inhibitor | DC Chemicals [dcchemicals.com]

- 2. thomassci.com [thomassci.com]

- 3. glpbio.com [glpbio.com]

- 4. biocompare.com [biocompare.com]

- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Caspase-2 in Regulating Cell Fate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. msesupplies.com [msesupplies.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Morphological and cytochemical determination of cell death by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Pan-Caspase Inhibitor Z-Asp-CH2-DCB: A Potent Modulator of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-CH2-DCB is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation.[1][2] This technical guide delves into the core functionalities of this compound, with a specific focus on its profound effects on the production of pro-inflammatory cytokines. Understanding these effects is crucial for researchers in immunology, inflammation, and for professionals involved in the development of novel therapeutic agents targeting caspase-mediated inflammatory diseases.

Mechanism of Action: Inhibition of Caspase-Mediated Cytokine Processing and Signaling

This compound exerts its inhibitory effects on cytokine production primarily by targeting key caspases involved in inflammatory signaling pathways. As a pan-caspase inhibitor, it does not discriminate between different caspase family members, leading to a broad suppression of caspase-dependent processes.

The most direct mechanism of action is the inhibition of Caspase-1 , also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is essential for the proteolytic processing of the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][4][5] By inhibiting Caspase-1, this compound directly blocks the maturation and subsequent release of these potent pro-inflammatory cytokines.[1][6] The production of Interferon-γ (IFN-γ) is also indirectly affected, as IL-18 is a potent inducer of IFN-γ.[4]

Furthermore, this compound's inhibition of other caspases, particularly Caspase-8 , can disrupt upstream signaling pathways that lead to the transcription of various pro-inflammatory cytokine genes. Caspase-8 has been shown to play a crucial, non-apoptotic role in the activation of the transcription factor NF-κB following stimulation of Toll-like receptors (TLRs).[2][6][7][8][9][10] NF-κB is a master regulator of inflammation and controls the expression of numerous cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). By inhibiting Caspase-8, this compound can effectively suppress the NF-κB signaling cascade, leading to a reduction in the transcription and subsequent production of these cytokines.

Quantitative Data on Cytokine Inhibition

The inhibitory effect of this compound on cytokine production has been quantified in studies using human peripheral blood mononuclear cells (PBMCs). The following tables summarize the significant reduction in the levels of various cytokines and chemokines upon treatment with this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in TSST-1-Stimulated Human PBMCs [1][6]

| Cytokine | Percentage of Control Levels (%) |

| Interleukin-1β (IL-1β) | 10 |

| Tumor Necrosis Factor-α (TNF-α) | 25 |

| Interleukin-6 (IL-6) | 36 |

| Interferon-γ (IFN-γ) | 10 |

Data represents the remaining cytokine levels in the presence of an effective concentration of this compound (within the 10-100 μM range) compared to untreated, TSST-1-stimulated cells.

Table 2: Effect of this compound on Chemokine Production in TSST-1-Stimulated Human PBMCs [1][6]

| Chemokine | Percentage of Control Levels (%) |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 11 |

| Macrophage Inflammatory Protein-1α (MIP-1α) | 25 |

| Macrophage Inflammatory Protein-1β (MIP-1β) | 30 |

Data represents the remaining chemokine levels in the presence of an effective concentration of this compound (within the 10-100 μM range) compared to untreated, TSST-1-stimulated cells.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Detailed Experimental Protocols

The following are representative protocols for the investigation of this compound's effect on cytokine production in human PBMCs.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

-

Collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Cytokine Production Inhibition Assay

Materials:

-

Isolated human PBMCs

-

This compound (stock solution in DMSO)

-

Stimulant: Staphylococcal Enterotoxin B (SEB) or Toxic Shock Syndrome Toxin-1 (TSST-1)

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Cytokine-specific ELISA kits (e.g., for IL-1β, TNF-α, IL-6, IFN-γ)

Procedure:

-

Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 10 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare the stimulant (e.g., 200 ng/mL of SEB or TSST-1) in complete RPMI-1640 medium.

-

Add 100 µL of the stimulant to each well (except for the unstimulated control wells, to which 100 µL of medium is added).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Quantify the concentration of the desired cytokines (e.g., IL-1β, TNF-α, IL-6, IFN-γ) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.

Conclusion

This compound is a powerful tool for investigating the role of caspases in inflammation. Its ability to potently inhibit the production of a wide range of pro-inflammatory cytokines and chemokines underscores the central role of caspases in the inflammatory response. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of caspase inhibition in various inflammatory and autoimmune disorders. The provided signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms underlying the anti-inflammatory effects of this pan-caspase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1 processes IFN-gamma-inducing factor and regulates LPS-induced IFN-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Caspase-1 activation, IL-1/IL-6 signature and IFNγ-induced chemokines in lungs of COVID-19 patients [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-8 promotes c-Rel–dependent inflammatory cytokine expression and resistance against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase‐8 regulates the expression of pro‐ and anti‐inflammatory cytokines in human bone marrow‐derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Z-Asp-CH2-DCB in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Z-Asp-CH2-DCB, a potent, irreversible, and cell-permeable broad-spectrum caspase inhibitor. The document details its mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for its application in cell culture.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a pan-caspase inhibitor, effectively blocking the activity of multiple caspases, which are key proteases involved in the apoptotic signaling cascade.[1][2][3] By irreversibly binding to the active site of these enzymes, this compound prevents the cleavage of downstream substrates, thereby inhibiting the execution of programmed cell death.[1][2][3] Its broad-spectrum activity makes it a valuable tool for studying the roles of caspases in various cellular processes, including apoptosis and inflammation.[1][2]

The inhibitory effect of this compound has been demonstrated against specific caspases, with IC50 values of 1.1 µM for caspase-3 and 4.1 µM for caspase-6. This inhibition of executioner caspases, such as caspase-3, directly prevents the cleavage of cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.

Key Applications in Cell Culture Studies

Preliminary studies have highlighted the utility of this compound in various cell culture models to investigate and modulate apoptotic and inflammatory pathways.

Inhibition of Apoptosis in Leukemia Cell Lines

In human leukemia U937 cells, this compound has been shown to effectively block apoptosis induced by various stimuli, including anti-tumor agents and interferon-γ.[1] It completely inhibits DNA fragmentation, a key marker of apoptosis, induced by γ-irradiation, anti-Fas antibody, and other apoptotic inducers.[1]

Modulation of Cytokine Production in Immune Cells

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines in peripheral blood mononuclear cells (PBMCs).[2][3] This suggests a role for caspases in the signaling pathways that lead to cytokine secretion following immune stimulation.

Data Presentation

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Specific Caspases

| Caspase | IC50 (µM) |

| Caspase-3 | 1.1 |

| Caspase-6 | 4.1 |

Data sourced from Abcam product information.

Table 2: Effect of this compound on Cytokine and Chemokine Production in SEB-Stimulated PBMCs

| Cytokine/Chemokine | Concentration of this compound (µM) | % Reduction of Secreted Protein |

| IL-1β | 10-100 | Not specified |

| TNF-α | 10-100 | Not specified |

| IL-6 | 10-100 | Not specified |

| IFN-γ | 10-100 | Not specified |

SEB: Staphylococcal enterotoxin B. Data indicates a dose-dependent inhibition.[2]

Table 3: Effect of this compound on Cytokine and Chemokine Production in TSST-1-Activated PBMCs

| Cytokine/Chemokine | % Reduction Compared to Untreated Cells |

| IL-1β | 90% |

| IL-6 | 64% |

| TNF-α | 75% |

| IFN-γ | 90% |

| MCP-1 | 89% |

| MIP-1α | 75% |

| MIP-1β | 70% |

TSST-1: Toxic shock syndrome toxin-1.[2]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in U937 Human Leukemia Cells

This protocol details the methodology to assess the inhibitory effect of this compound on apoptosis in U937 cells.

1. Cell Culture and Treatment:

- Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Seed U937 cells at a density of 2 x 10^6 cells/mL in a 35 mm dish.

- Pre-incubate the cells with 100 µM this compound for 1 hour at 37°C.[4]

- Induce apoptosis using the desired stimulus (e.g., anti-tumor agent, γ-irradiation).

- Incubate the cells for an appropriate duration (e.g., 3-6 hours) at 37°C.[4]

2. Assessment of Apoptosis:

Protocol 2: Inhibition of Cytokine Production in Human PBMCs

This protocol describes the procedure to evaluate the effect of this compound on cytokine secretion from stimulated PBMCs.

1. PBMC Isolation and Culture:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

- Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.

- Plate the PBMCs at a suitable density in a multi-well plate.

2. Cell Treatment:

- Pre-incubate the PBMCs with this compound at concentrations ranging from 10 to 100 µM for 1 hour at 37°C.[2]

- Stimulate the cells with an appropriate agonist, such as 200 ng/mL Staphylococcal enterotoxin B (SEB) or Toxic shock syndrome toxin-1 (TSST-1).[2]

- Incubate the cells for 16 hours at 37°C.[2]

3. Cytokine Measurement:

- Collect the cell culture supernatants by centrifugation.

- Measure the concentrations of desired cytokines and chemokines (e.g., IL-1β, TNF-α, IL-6, IFN-γ, MCP-1, MIP-1α, MIP-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General overview of apoptotic signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for assessing apoptosis inhibition by this compound in U937 cells.

Caption: Experimental workflow for evaluating cytokine inhibition by this compound in PBMCs.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Caspase Inhibitor | DC Chemicals [dcchemicals.com]

- 4. Induction of Apoptotic Cell Death in Human Leukemia U937 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inhibiting Apoptosis in U937 Cells using Z-Asp-CH2-DCB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-CH2-DCB is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key executioner enzymes in the apoptotic signaling cascade. These application notes provide a detailed protocol for utilizing this compound to inhibit apoptosis in the human monocytic cell line U937, a widely used model for studying apoptosis in leukemia and other immunological disorders.

Mechanism of Action: this compound, also known as Z-Asp-2,6-dichlorobenzoyloxymethyl ketone, covalently modifies the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating them. Its broad specificity makes it an effective tool to block apoptosis mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In U937 cells, this compound has been shown to effectively block DNA fragmentation and other hallmark features of apoptosis induced by various stimuli[1][2].

Data Presentation: Efficacy of this compound in U937 Cells

The following table summarizes the available quantitative data on the use of this compound to inhibit apoptosis in U937 cells. It is important to note that the optimal concentration of this compound may vary depending on the apoptosis-inducing agent and experimental conditions.

| Apoptosis Inducer | This compound Concentration | Pre-incubation Time | Method of Apoptosis Assessment | Observed Effect | Reference |

| HOEA (12-hydroxyoctadec-10-enoic acid) | 100 µM | 1 hour | DNA Fragmentation Assay, Annexin V/PI Staining | Almost complete inhibition of DNA fragmentation and significant reduction in Annexin V positive cells. | [1] |

| Nitric Oxide (NO) Releasing Compounds | Not Specified | Not Specified | DNA Fragmentation, U1 snRNP cleavage | Suppressed DNA fragmentation and U1 snRNP cleavage. | [3] |

| Antitumor agents, γ-irradiation, anti-Fas antibody | Not Specified | Not Specified | DNA Fragmentation | Completely inhibited DNA fragmentation. | [2] |

Experimental Protocols

Materials and Reagents

-

U937 cells (human monocytic leukemia cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Apoptosis-inducing agent of choice (e.g., etoposide, staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Preparation of this compound Stock Solution

-

Dissolve the this compound powder in sterile DMSO to prepare a stock solution of 10-50 mM.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

General Protocol for Inhibiting Apoptosis in U937 Cells

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain the cells in suspension at a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: Seed U937 cells in appropriate culture plates or flasks at the desired density for your experiment.

-

Pre-treatment with this compound:

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (a starting concentration of 100 µM is recommended based on available data)[1].

-

Add the diluted this compound to the cell culture.

-

Incubate the cells for a pre-determined time. A pre-incubation period of 1 hour is a good starting point[1].

-

-

Induction of Apoptosis:

-

Following the pre-incubation with this compound, add the apoptosis-inducing agent of choice to the cell culture at a pre-determined effective concentration.

-

Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis inducer only (positive control)

-

Cells treated with this compound only

-

Vehicle control (DMSO)

-

-

-

Incubation: Incubate the cells for the time required for the chosen inducer to trigger apoptosis (this can range from a few hours to 24-48 hours).

-

Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry (see Protocol 3.4).

Protocol for Apoptosis Detection using Annexin V/PI Staining

-

Cell Harvesting: Transfer the cell suspension from each well/flask to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The cell concentration should be approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Experimental Design and Optimization

Apoptosis Induction in U937 Cells

U937 cells can be induced to undergo apoptosis through various stimuli that activate either the intrinsic or extrinsic pathways. Common inducers include:

-

Chemotherapeutic agents: Etoposide, Camptothecin, Cisplatin

-

Death receptor ligands: TNF-α, FasL

-

UV or gamma irradiation

-

Staurosporine

-

Nitric oxide donors

Determining Optimal this compound Concentration

To determine the optimal concentration of this compound for your specific apoptosis inducer:

-

Perform a dose-response experiment by pre-treating U937 cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 1 hour.

-

Induce apoptosis with your chosen agent.

-

Assess the percentage of apoptotic cells for each concentration.

-

Plot the percentage of apoptosis inhibition against the this compound concentration to determine the most effective concentration.

Visualizations

Apoptotic Signaling Pathways in U937 Cells and Inhibition by this compound

References

- 1. Induction of Apoptotic Cell Death in Human Leukemia U937 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. U937 apoptotic cell death by nitric oxide: Bcl-2 downregulation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing a Z-Asp-CH2-DCB Stock Solution in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of a stock solution of the irreversible pan-caspase inhibitor, Z-Asp-CH2-DCB, using dimethyl sulfoxide (DMSO) as the solvent. This compound is a critical tool in apoptosis research and drug development, and proper preparation of a stable, concentrated stock solution is essential for accurate and reproducible experimental results. This document outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for long-term storage to maintain the inhibitor's activity.

Introduction

This compound (Benzyloxycarbonyl-L-aspart-1-yl)[(2,6-dichlorobenzoyl)oxy]methane is a potent, cell-permeable, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][2] It also inhibits other proteases with caspase-like activity.[1][2] By irreversibly binding to the catalytic site of caspases, this compound effectively blocks the apoptotic cascade, making it an invaluable reagent for studying programmed cell death and for screening potential therapeutic agents that modulate apoptosis. Accurate and consistent experimental outcomes are critically dependent on the proper preparation and storage of the inhibitor stock solution. This protocol details the solubilization of this compound in DMSO, a common solvent for this compound.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of the stock solution.

| Parameter | Value | Reference |

| Molecular Weight | 454.26 g/mol (or 454.3 Da) | [1][3] |

| Solubility in DMSO | Up to 10 mM or 25 mg/mL | [4][5] |

| Purity | >98% |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used in cell culture experiments, typically diluted to a final working concentration in the micromolar range (e.g., 10-100 µM).[1]

3.1. Materials

-

This compound powder (purity >98%)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

-

Aseptic Technique: Perform all steps in a clean, designated workspace. A laminar flow hood is recommended to maintain sterility if the stock solution will be used in cell culture.

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 454.26 g/mol x 1000 mg/g = 4.54 mg

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solubilization: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation or phase separation occurs, gentle warming of the tube to 37°C and/or sonication in an ultrasonic bath can aid in dissolution.[1][5][6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage guidelines below.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

| Storage Condition | Duration | Recommendation |

| -20°C | Up to 1 month | For short-term storage.[1][6] |

| -80°C | Up to 6 months | For long-term storage.[1][6] |

Important Considerations:

-

Store the solution in sealed containers, away from moisture.[1][6]

-

Once an aliquot is thawed for use, it should ideally be used the same day. Any remaining solution from a thawed aliquot should generally be discarded to ensure optimal activity in subsequent experiments.

-

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of this compound in the apoptosis signaling pathway and the experimental workflow for preparing the stock solution.

Figure 1. Diagram of the apoptotic signaling pathway indicating the inhibitory action of this compound on both initiator and executioner caspases.

Figure 2. Experimental workflow for the preparation of a this compound stock solution in DMSO.

References

Application Notes and Protocols for Caspase Activity Assay Using Z-Asp-CH2-DCB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Their activity is a key indicator of apoptotic events, making the measurement of caspase activity a critical tool in life sciences research, particularly in cancer biology, neurodegenerative diseases, and drug development. Z-Asp-CH2-DCB is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, making it a valuable reagent for studying the roles of these enzymes in various cellular processes.[1][2][3] These application notes provide a detailed, step-by-step guide for performing a caspase activity assay using this compound as an inhibitor. The protocols cover both colorimetric and fluorometric detection methods.

Principle of the Assay

The caspase activity assay is based on the detection of a chromophore or fluorophore that is released upon cleavage of a specific peptide substrate by an active caspase. For instance, a common colorimetric substrate is DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which upon cleavage by caspases like caspase-3, releases the yellow chromophore p-nitroanilide (pNA).[4][5] The amount of pNA produced is proportional to the caspase activity and can be quantified by measuring the absorbance at 405 nm.[4][6] Similarly, fluorometric assays utilize substrates like Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), where the cleavage releases the highly fluorescent AMC molecule, which can be measured with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[7][8]

This compound, as an irreversible inhibitor, covalently binds to the active site of caspases, thereby blocking their activity.[9] In this assay, it is used to confirm that the observed activity is indeed due to caspases and to quantify the extent of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against specific caspases. This data is essential for designing experiments and interpreting results.

| Inhibitor | Target Caspase | IC50 Value | Typical Working Concentration (In Vitro) |

| This compound | Caspase-3 | 1.1 µM | 1-100 µM[3] |

| This compound | Caspase-6 | 4.1 µM | 1-100 µM[3] |

Experimental Protocols

Materials and Reagents

-

Cells or Tissues of Interest: (e.g., cell line undergoing apoptosis)

-

This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Caspase Assay Buffer (2X): Composition may vary, but a typical buffer contains HEPES, NaCl, EDTA, and CHAPS.

-

Dithiothreitol (DTT): 1 M stock solution.

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Caspase Substrate:

-

For Colorimetric Assay: DEVD-pNA (4 mM stock in DMSO)

-

For Fluorometric Assay: Ac-DEVD-AMC (4 mM stock in DMSO)

-

-

Microplate Reader: Capable of measuring absorbance at 405 nm (for colorimetric assay) or fluorescence at Ex/Em = 380/440 nm (for fluorometric assay).

-

96-well Microplates: Clear for colorimetric assays, black for fluorometric assays.

-

Phosphate-Buffered Saline (PBS)

-

Protein Assay Reagent: (e.g., Bradford or BCA)

-

DMSO (Dimethyl Sulfoxide)

Part 1: Sample Preparation (Cell Lysate)

-

Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/mL in appropriate culture vessels. Induce apoptosis using the desired method (e.g., treatment with staurosporine, TNF-α). For inhibitor studies, pre-incubate cells with this compound at the desired concentration (e.g., 10-100 µM) for 1-2 hours before inducing apoptosis.[10]

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Adherent cells: Scrape cells gently and transfer to a centrifuge tube. Centrifuge at 500 x g for 5 minutes.

-

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.[5]

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[5]

-

Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This is your cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing caspase activity. Adjust the lysate concentration to 1-4 mg/mL with Cell Lysis Buffer.

Part 2: Caspase Activity Assay (Colorimetric)

-

Reaction Setup: In a 96-well clear microplate, add the following to each well:

-

Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein).

-

Inhibitor control wells: 50 µL of cell lysate pre-incubated with this compound (final concentration, e.g., 50 µM) for 10-30 minutes at room temperature.

-

Blank well: 50 µL of Cell Lysis Buffer.

-

-

Reaction Buffer Addition: Prepare the 1X Assay Buffer by diluting the 2X stock with ddH₂O and adding DTT to a final concentration of 10 mM. Add 50 µL of 1X Assay Buffer to each well.[5]

-

Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well to a final concentration of 200 µM.[5]

-

Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[4][6]

Part 3: Caspase Activity Assay (Fluorometric)

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein).

-

Inhibitor control wells: 50 µL of cell lysate pre-incubated with this compound (final concentration, e.g., 50 µM) for 10-30 minutes at room temperature.

-

Blank well: 50 µL of Cell Lysis Buffer.

-

-

Reaction Buffer Addition: Prepare the 1X Assay Buffer as described for the colorimetric assay. Add 50 µL of 1X Assay Buffer to each well.

-

Substrate Addition: Add 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well to a final concentration of 200 µM.

-

Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[7][8]

Data Analysis

-

Subtract Background: Subtract the absorbance/fluorescence reading of the blank from all sample and control readings.

-

Calculate Fold-Increase in Activity: Compare the corrected readings of the induced samples to the uninduced control to determine the fold-increase in caspase activity.

-

Calculate Percentage Inhibition:

-

% Inhibition = [(Activity of Induced Sample - Activity of Inhibitor Sample) / Activity of Induced Sample] x 100

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for measuring caspase activity and its inhibition.

Caspase-Mediated Apoptosis Signaling Pathway

Caption: Overview of apoptosis signaling pathways and caspase inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | Caspase Inhibitor | DC Chemicals [dcchemicals.com]

- 3. thomassci.com [thomassci.com]

- 4. raybiotech.com [raybiotech.com]

- 5. abcam.com [abcam.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. How to Use Inhibitors [sigmaaldrich.com]

- 10. z-vad-fmk.com [z-vad-fmk.com]

Application Notes and Protocols for Apoptosis Detection Using Flow Cytometry Following Z-Asp-CH2-DCB Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. A key molecular event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Z-Asp-CH2-DCB is a cell-permeable, irreversible broad-spectrum inhibitor of caspases, making it a valuable tool for studying the roles of these enzymes in apoptosis.[1][2][3][4][5] By blocking caspase activity, this compound can prevent the execution phase of apoptosis.

This document provides a detailed protocol for the detection and quantification of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining in cells treated with this compound. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7][8] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

The combined use of Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[6][9] Understanding the effect of caspase inhibition on these apoptotic markers is crucial for the correct interpretation of experimental results.

Signaling Pathway of Apoptosis Inhibition by this compound

Caption: Apoptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table presents example data from a hypothetical experiment designed to assess the effect of this compound on apoptosis induced by a hypothetical compound 'Drug X'.

| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |

| Untreated Control | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |

| Drug X (10 µM) | 45.6 ± 3.5 | 25.3 ± 2.9 | 29.1 ± 3.2 |

| This compound (50 µM) | 94.8 ± 2.3 | 3.5 ± 0.9 | 1.7 ± 0.6 |

| Drug X (10 µM) + this compound (50 µM) | 68.4 ± 4.1 | 28.5 ± 3.3 | 3.1 ± 1.1 |

Data Interpretation: In this example, 'Drug X' induces a significant increase in both early and late apoptotic/necrotic cell populations. Treatment with this compound alone shows no significant effect on cell viability compared to the untreated control. However, when co-administered with 'Drug X', this compound leads to an accumulation of cells in the early apoptotic stage (Annexin V+/PI-) and a marked reduction in the late apoptotic/necrotic population (Annexin V+/PI+). This suggests that this compound effectively inhibits the progression of apoptosis from the early to the late stages by blocking caspase activity. The externalization of phosphatidylserine may, in this context, be a caspase-independent event.

Experimental Protocol

This protocol outlines the steps for inducing apoptosis, treating cells with this compound, and subsequently staining with Annexin V and PI for flow cytometric analysis.

Materials:

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis-inducing agent

-

This compound (CAS 153088-73-4)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Suspension or adherent cells

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for apoptosis detection after this compound treatment.

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment:

-

Control Groups:

-

Untreated cells (vehicle control, e.g., DMSO).

-

Cells treated with the apoptosis-inducing agent only.

-

Cells treated with this compound only.

-

-

Experimental Group:

-

Cells pre-incubated with this compound for 1-2 hours followed by the addition of the apoptosis-inducing agent. The final concentration of this compound and the apoptosis inducer, as well as the incubation times, should be optimized for each cell line and experimental condition.

-

-

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells by centrifugation.

-

Adherent cells: Collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation buffer or by gentle scraping. Combine the detached cells with the cells from the collected medium.

-

It is crucial to collect both the floating and adherent cells to get an accurate representation of the entire cell population.

-

-

Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC (or another conjugate) and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining. For FITC and PI, excitation is typically at 488 nm, with emission collected at ~530 nm (e.g., FITC channel) and >670 nm (e.g., PerCP or PE-Cy7 channel).

Flow Cytometry Analysis:

-

Gating: Gate on the cell population of interest in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

-

Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation to correct for spectral overlap between the fluorochromes.

-

Quadrant Analysis: Create a dot plot of Annexin V fluorescence versus PI fluorescence. Set quadrants based on the unstained and single-stained controls to delineate the four populations:

-

Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)

-

Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)

-

Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)

-

Troubleshooting:

| Issue | Possible Cause | Solution |

| High background staining in the untreated control | Over-trypsinization or harsh cell handling | Use a gentle cell detachment method; handle cells carefully. |

| Cells are overgrown or unhealthy | Ensure cells are in logarithmic growth phase and culture conditions are optimal. | |

| No apoptotic cells detected after induction | Insufficient concentration or duration of apoptosis inducer | Perform a dose-response and time-course experiment to optimize induction. |

| This compound concentration is too high, completely blocking all apoptotic markers | Titrate the concentration of this compound. | |

| Most cells are in the late apoptotic/necrotic phase | Apoptosis induction was too strong or for too long | Reduce the concentration or incubation time of the apoptosis-inducing agent. |

| Delay between staining and analysis | Analyze samples immediately after staining. | |

| Weak Annexin V signal | Insufficient calcium in the binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |

| Low expression of phosphatidylserine | This may be cell-type specific. Consider alternative apoptosis assays. |

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Caspase Inhibitor | DC Chemicals [dcchemicals.com]

- 5. glpbio.com [glpbio.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Annexin V Staining | Thermo Fisher Scientific - CZ [thermofisher.com]

- 8. kumc.edu [kumc.edu]

- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the effective concentration of Z-Asp-CH2-DCB for apoptosis inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Asp-CH2-DCB, a potent and irreversible pan-caspase inhibitor, for the effective inhibition of apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A general starting concentration range for this compound is 1-100 µM.[1] However, the optimal concentration is highly dependent on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: How long should I pre-incubate my cells with this compound before inducing apoptosis?

A3: As this compound is an irreversible inhibitor, a pre-incubation period allows the inhibitor to effectively bind to and inactivate caspases within the cells. A pre-incubation time of 30 minutes to 2 hours is generally recommended before the addition of the apoptotic stimulus. However, the optimal pre-incubation time may vary depending on the cell type and its permeability to the inhibitor.

Q4: What are the appropriate controls to include in my experiment?

A4: To ensure the validity of your results, it is crucial to include the following controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.

-

Untreated Control: Cells that are not treated with the inhibitor or the apoptosis-inducing agent.

-

Apoptosis Inducer Control: Cells treated only with the apoptosis-inducing agent to confirm its efficacy.

-

Inhibitor-Only Control: Cells treated only with this compound to assess any potential cytotoxic effects of the inhibitor itself.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been used in in vivo models. For instance, it has been shown to prevent SU5416-induced septal cell apoptosis in rats when administered via intraperitoneal injection.[2] The formulation and dosage will need to be optimized for the specific animal model and research question.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or no inhibition of apoptosis | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit all caspase activity. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and apoptosis inducer. |

| Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to the caspases before the apoptotic cascade was initiated. | Increase the pre-incubation time with this compound (e.g., try 1, 2, or 4 hours) before adding the apoptosis inducer. | |

| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure stock solutions are stored properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |

| Caspase-Independent Cell Death: The observed cell death may be occurring through a caspase-independent pathway (e.g., necroptosis). | Investigate markers of alternative cell death pathways. Consider using inhibitors of other cell death pathways in combination with this compound. | |

| Toxicity observed in the inhibitor-only control | High Inhibitor Concentration: The concentration of this compound may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your cells. |

| High DMSO Concentration: The final concentration of the solvent (DMSO) may be causing cellular toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. If a higher inhibitor concentration is needed, consider alternative solubilization methods if available. | |

| Variability between replicate experiments | Inconsistent Cell Health/Density: Variations in cell confluency or passage number can affect their response to treatments. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for all experiments. |

| Pipetting Errors: Inaccurate pipetting can lead to variations in inhibitor and reagent concentrations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting variability. |

Data Presentation

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Apoptosis Inducer | Effective Concentration Range | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal enterotoxin B (SEB) | 10 - 100 µM | [2] |

| U937 (human leukemia cell line) | Antitumor agents, γ-irradiation, anti-Fas antibody | Not specified, but shown to completely inhibit DNA fragmentation | [3] |

| Zinnia elegans (xylogenic cell cultures) | Hormonal induction | 100 nM | [4] |

Table 2: IC50 Values of this compound for Specific Caspases

| Caspase | IC50 Value |

| Caspase-3 | 1.1 µM |

| Caspase-6 | 4.1 µM |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a method to determine the optimal non-toxic concentration of this compound and its effective concentration for inhibiting apoptosis using a standard MTT assay.

Materials:

-

This compound

-

Sterile DMSO

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor and Inducer Preparation:

-

Prepare a 2X stock solution of this compound in culture medium at various concentrations (e.g., 2, 10, 20, 50, 100, 200 µM).

-

Prepare a 2X stock solution of the apoptosis-inducing agent at a concentration known to induce a significant level of apoptosis.

-

-

Treatment:

-

To determine inhibitor toxicity: Add 50 µL of the 2X this compound stock solutions to the appropriate wells. Add 50 µL of medium to the vehicle control wells.

-

To determine apoptosis inhibition: Pre-incubate cells with 50 µL of the 2X this compound stock solutions for 1-2 hours. Then, add 50 µL of the 2X apoptosis inducer stock solution to the wells.

-

Include all necessary controls (untreated, vehicle, inducer-only).

-

-

Incubation: Incubate the plate for a period appropriate for the apoptosis inducer to take effect (e.g., 24-48 hours).

-

MTT Assay:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Caspase-3 Activity Assay

This protocol describes how to measure the activity of caspase-3 in cell lysates to confirm the inhibitory effect of this compound.

Materials:

-

Cell lysates from treated and control cells (prepared as per the troubleshooting guide)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

-

Assay buffer

-

96-well plate (black for fluorometric assay)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare Cell Lysates: After treatment with this compound and the apoptosis inducer, harvest and lyse the cells according to standard protocols. Determine the protein concentration of each lysate.

-

Assay Setup: In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each cell lysate to separate wells.

-

Reaction Initiation: Add the caspase-3 substrate solution (prepared in assay buffer) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement:

-

Colorimetric Assay: Measure the absorbance at 405 nm.

-

Fluorometric Assay: Measure the fluorescence with excitation at ~350-380 nm and emission at ~440-460 nm.

-

-

Data Analysis: Compare the caspase-3 activity in the this compound-treated samples to the apoptosis inducer-only control. A significant reduction in signal indicates effective inhibition of caspase-3.

Mandatory Visualizations

Caption: Apoptotic signaling pathways and the inhibitory action of this compound.

Caption: Workflow for optimizing this compound concentration and troubleshooting.

References

Long-term stability of Z-Asp-CH2-DCB in DMSO at -20°C

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the long-term stability of the pan-caspase inhibitor Z-Asp-CH2-DCB when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: How long can I store my this compound stock solution in DMSO at -20°C?

The recommended storage duration for this compound in DMSO at -20°C varies by manufacturer. It is crucial to consult the datasheet for your specific product. Generally, stability ranges from one to three months, with some suppliers stating it can be stored for up to a year under ideal conditions.[1][2] For longer-term storage (up to 6 months), -80°C is often recommended.[1]

Q2: Why do different suppliers provide different stability data for the same compound?

Variations in stability recommendations can arise from differences in the purity of the compound (>98% is common), the grade and water content of the DMSO used for in-house testing, and the specific experimental conditions and analytical methods used to assess degradation.[2]

Q3: What are the signs that my this compound solution may have degraded?

Visual indicators of degradation can include precipitation or color change in the solution upon thawing. A more definitive sign is a decrease in the compound's inhibitory activity in your experimental assays compared to a freshly prepared solution. To confirm degradation, analytical methods like LC/MS can be used to assess the purity of the solution.[3]

Q4: Should I be concerned about repeated freeze-thaw cycles?

Yes, it is best practice to avoid repeated freeze-thaw cycles.[1][4] Aliquoting the stock solution into single-use volumes is highly recommended to prevent the introduction of moisture and potential degradation that can occur with multiple temperature changes.[1][4] DMSO is hygroscopic and can absorb water from the atmosphere, which is a more significant factor in compound degradation than oxygen.[3][4][5]